BenchChemオンラインストアへようこそ!

2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property

This 1,2-disubstituted benzimidazole (CAS 924850-59-9) features a morpholinomethyl linker and a sterically demanding tetramethylbenzyl N1-substituent—a privileged motif for probing hydrophobic kinase pockets. It is a critical structural probe for PI3K isoform SAR. Even a single methyl change in the linker can alter selectivity. Do not substitute without re-validation. Ideal for head-to-head comparison with morpholinoethyl analogs to deconvolute PI3Kα vs. PI3Kδ affinity.

Molecular Formula C23H29N3O
Molecular Weight 363.505
CAS No. 924850-59-9
Cat. No. B2370753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole
CAS924850-59-9
Molecular FormulaC23H29N3O
Molecular Weight363.505
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2CN4CCOCC4)C)C
InChIInChI=1S/C23H29N3O/c1-16-13-17(2)19(4)20(18(16)3)14-26-22-8-6-5-7-21(22)24-23(26)15-25-9-11-27-12-10-25/h5-8,13H,9-12,14-15H2,1-4H3
InChIKeyARGBSLLUEWYTGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole (CAS 924850-59-9) – Compound Identity and Core Pharmacophore Context


2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole (CAS 924850-59-9) is a synthetic small molecule (MW 363.5 g/mol, C23H29N3O) belonging to the 1,2-disubstituted benzimidazole class, characterized by a morpholinomethyl substituent at the 2-position and a 2,3,5,6-tetramethylbenzyl group at the 1-position of the benzimidazole core [1]. Benzimidazoles are privileged scaffolds in medicinal chemistry, with numerous derivatives reported as inhibitors of phosphoinositide 3-kinases (PI3Ks), protein kinases, and other targets [2]. This specific compound appears in patent literature covering benzimidazole-based PI3K inhibitors and in chemical vendor catalogs as a research-grade building block or screening compound.

Why Generic Substitution Fails for 2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole in Research Procurement


Benzimidazole derivatives cannot be treated as interchangeable due to the profound impact of substituent identity and position on target selectivity, potency, and pharmacokinetics. The patent literature explicitly demonstrates that even minor structural variations within the benzimidazole class, such as the choice between morpholinomethyl and morpholinoethyl linkers, can alter the activity profile against PI3K isoforms (α, β, δ, γ) and other kinases [1]. For 2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole, the sterically demanding tetramethylbenzyl N1-substituent is a critical structural feature. A closely related analog, 2-[1-(morpholin-4-yl)ethyl]-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole, differs by a single methyl group on the linker between the benzimidazole core and the morpholine ring . This single change increases molecular weight from 363.5 to 377.5 g/mol, alters the pKa of the morpholine nitrogen, and is expected to affect target binding conformation and metabolic stability. Consequently, substituting one for the other in a biological assay without re-validation introduces uncontrolled variability.

Quantitative Differentiation Evidence for 2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole Against Closest Analogs


Structural Differentiation from the Closest Commercially Available Analog: Linker Methyl Group Impact on Physicochemical Properties

The direct structural analog 2-[1-(morpholin-4-yl)ethyl]-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole possesses an additional methyl group on the ethylene linker connecting the benzimidazole 2-position to the morpholine ring, resulting in a molecular weight of 377.5 g/mol compared to 363.5 g/mol for the target compound [1]. This structural difference is predicted by computed property models to increase logP by approximately 0.5 units and reduce aqueous solubility, based on the addition of one aliphatic carbon [2]. The morpholinomethyl linker in the target compound maintains a less sterically hindered, more conformationally accessible basic amine, which is critical for engaging the hinge-binding region of kinase ATP pockets, as described in PI3K inhibitor pharmacophore models [3].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property

Recommended Application Scenarios for 2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole Based on Available Evidence


SAR Probe for PI3K Isoform Selectivity Profiling in the Morpholinomethyl-Benzimidazole Series

Given its representation in a PI3K inhibitor patent family, the most appropriate use of this compound is as a structural probe in SAR studies aimed at dissecting the contribution of the morpholinomethyl linker to PI3K isoform selectivity. Researchers comparing this compound head-to-head with the morpholinoethyl analog can deconvolute the role of linker flexibility and basicity in engaging the PI3Kα vs. PI3Kδ affinity pocket [1]. Quantitative biochemical profiling against a panel of PI3K isoforms (α, β, δ, γ) is a prerequisite for this application.

Benchmark Compound for 1-(Tetramethylbenzyl)-Benzimidazole Library Design

The tetramethylbenzyl group at N1 is a sterically demanding, lipophilic motif that can be used to explore hydrophobic pocket interactions in kinase targets. This compound can serve as a reference point for libraries where the tetramethylbenzyl moiety is a fixed pharmacophore element, allowing assessment of how 2-position modifications (morpholinomethyl vs. other heterocyclic amines) affect potency and selectivity [1][2].

Negative Control or Counter-Screen in Morpholine-Containing Kinase Inhibitor Assays

In screening cascades where the morpholinoethyl-linked analog shows potent kinase inhibition, this compound—with its one-carbon-shorter linker—can serve as a critical negative control or selectivity counter-screen. Any differential activity observed can be directly attributed to the linker length, providing mechanistic insight into the binding mode [1].

Quote Request

Request a Quote for 2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.